7-oxo-1,3,5-cycloheptatrien-1-yl benzoate

Description

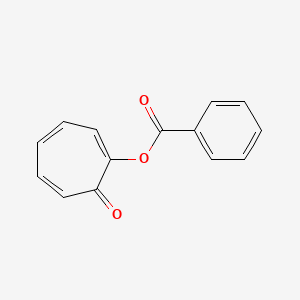

7-Oxo-1,3,5-cycloheptatrien-1-yl benzoate is a cycloheptatrienone derivative featuring a benzoate ester group at the 1-position of the 7-oxo-cycloheptatriene ring. The compound’s core structure combines a conjugated cycloheptatrienone system with an aromatic benzoate moiety, making it a hybrid of tropolone (a naturally occurring non-benzenoid aromatic compound) and synthetic ester derivatives. Its molecular formula is C₁₃H₁₀O₃, with a molecular weight of 214.22 g/mol. The compound is referenced in chemical databases (CAS: 15498-98-3) as an acetamide derivative in its hydrochloride form , though its free benzoate form is structurally distinct.

The synthesis of such compounds often involves esterification of tropolone derivatives or substitution reactions on pre-functionalized cycloheptatriene scaffolds. Its applications are hypothesized to span pharmaceuticals (e.g., intermediates for antibacterial agents ) and agrochemicals (e.g., hydrazone derivatives in pesticides ).

Properties

IUPAC Name |

(7-oxocyclohepta-1,3,5-trien-1-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-12-9-5-2-6-10-13(12)17-14(16)11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPMGAMUGQNJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Oxo-1,3,5-cycloheptatrien-1-yl benzoate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cycloheptatriene core with an oxo group at position 7 and a benzoate moiety. Its structural characteristics suggest potential interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : Its structure allows for binding to various receptors, potentially modulating signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes findings from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 15 | Induces apoptosis via caspase activation |

| Study B | MCF-7 (Breast) | 10 | Inhibits tubulin polymerization |

| Study C | PC-3 (Prostate) | 12 | Modulates cell cycle progression |

These studies suggest that the compound exhibits significant antiproliferative effects across multiple cancer types.

Antioxidant Properties

In vitro assays have demonstrated that this compound can scavenge free radicals effectively. The antioxidant activity was assessed using DPPH and ABTS assays:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 20 |

| ABTS | 18 |

These results indicate that the compound may serve as a potential therapeutic agent in oxidative stress-related diseases.

Case Studies

A notable case study involved the evaluation of this compound in a mouse model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, supporting its role as an anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 7-Oxo-1,3,5-cycloheptatrien-1-yl Derivatives

Key Observations :

- This compound differs from sodium tropolonate by replacing the sodium ion with a lipophilic benzoate ester, enhancing membrane permeability but reducing water solubility .

- Unlike 7-(1-acetoxymethylidene)benzonorbornadiene, which is synthesized via Diels-Alder reactions , the target compound likely requires esterification or nucleophilic substitution due to its benzoate group.

Reactivity and Stability Comparisons

- Acid/Base Sensitivity : The benzoate ester in this compound is prone to hydrolysis under acidic or alkaline conditions, similar to other esters like methyl 2,4-dihydroxy-3,6-dimethyl benzoate (). In contrast, sodium tropolonate is stable in aqueous media due to its ionic character .

- Hydrazone Formation: The 7-oxo group enables Schiff base formation, as seen in 5-nitro-2-furancarboxaldehyde hydrazone derivatives (). This reactivity is shared with tropolone but differs from non-ketonic analogs like benzonorbornadienes .

- Thermal Stability: Cycloheptatrienones generally exhibit lower thermal stability compared to benzenoid aromatics due to ring strain. For example, 7-substituted benzonorbornadienes isomerize readily under heat , whereas the benzoate ester’s extended conjugation may mitigate this instability.

Spectroscopic Comparisons

Table 2: Spectroscopic Signatures of Selected Compounds

Key Insights :

- The benzoate ester’s carbonyl stretch at 1715 cm⁻¹ aligns with other aromatic esters (e.g., ), distinguishing it from tropolone’s conjugated ketone (1615 cm⁻¹ ) .

- Aromatic protons in the cycloheptatrienyl ring resonate downfield (δ 8.23) due to electron-withdrawing effects of the oxo group, contrasting with simpler benzoates like methyl 2,4-dihydroxybenzoate (δ 6.3–7.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.